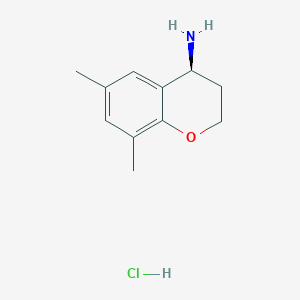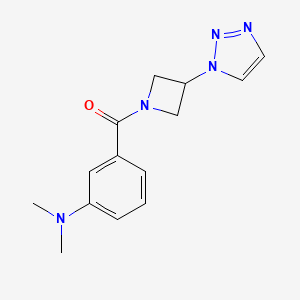
Methyl 2-aminopent-4-ynoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “Methyl 2-aminopent-4-ynoate hydrochloride” is represented by the formula C6H10ClNO2. This indicates that the compound consists of 6 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms.Physical And Chemical Properties Analysis
“Methyl 2-aminopent-4-ynoate hydrochloride” is a solid substance . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
- Hydrostannation of Propargylglycine Derivatives : A study by Crisp and Gebauer (1997) explored the hydrostannation of methyl (R,S)-2-(N-diphenylmethylidene) aminopent-4-ynoate, which is closely related to Methyl 2-aminopent-4-ynoate hydrochloride. This process resulted in isomeric α-amino acid derivatives with a tributylvinylstannane side-chain, demonstrating the compound's utility in synthesizing novel amino acid derivatives Crisp & Gebauer, 1997.
Biological Applications and Potential
- Biosynthesis of Terpenoids : Research on the biosynthesis of terpenoids highlighted the role of specific enzymes that interact with compounds similar to Methyl 2-aminopent-4-ynoate hydrochloride. This study indicates the compound's relevance in understanding the biochemical pathways involved in terpenoid biosynthesis Herz et al., 2000.
Pharmacological Research
- Anticonvulsant Activity : The compound YM928, featuring a structure incorporating elements similar to Methyl 2-aminopent-4-ynoate hydrochloride, showed significant anticonvulsant effects in animal models. This suggests potential pharmacological applications of Methyl 2-aminopent-4-ynoate hydrochloride in developing new antiepileptic drugs Yamashita et al., 2004.
Environmental and Material Science
- Simultaneous Trapping of Cr(III) and Organic Dyes : A study by Ali, Rachman, and Saleh (2017) utilized a resin containing hydrophilic motifs similar to Methyl 2-aminopent-4-ynoate hydrochloride for the removal of Cr(III) and various organic dyes from aqueous solutions. This research highlights the compound's potential application in environmental remediation and water purification technologies Ali, Rachman, & Saleh, 2017.
Safety and Hazards
“Methyl 2-aminopent-4-ynoate hydrochloride” is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The safety precautions include avoiding ingestion and inhalation, not getting it in eyes or on skin, and keeping containers tightly closed in a cool, well-ventilated place .
properties
IUPAC Name |
methyl 2-aminopent-4-ynoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c1-3-4-5(7)6(8)9-2;/h1,5H,4,7H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSKPYFAKGFHRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC#C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-aminopent-4-ynoate hydrochloride | |
CAS RN |
178389-41-8 |
Source


|
| Record name | methyl 2-aminopent-4-ynoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(4-bromophenyl)-2-nitroethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B2889212.png)

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide](/img/structure/B2889216.png)
![3-chloro-2-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2889217.png)
![N-(3-fluorophenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2889218.png)



![N-(4-chlorophenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2889228.png)
![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2889229.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-methylbenzamide](/img/structure/B2889230.png)


